molecular formula C13H19N B7791904 1-Tert-butyl-1,2,3,4-tetrahydroisoquinoline

1-Tert-butyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B7791904
M. Wt: 189.30 g/mol
InChI Key: KJJVKIWQGWVWPC-UHFFFAOYSA-N
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Description

Product Name: 1-Tert-butyl-1,2,3,4-tetrahydroisoquinoline CAS Registry Number: 113721-81-6 Molecular Formula: C13H19N Molecular Weight: 189.30 g/mol this compound features the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The THIQ core is a common structural motif in numerous natural alkaloids and synthetic bioactive compounds, making it a highly valuable template in drug discovery . This specific tert-butyl-substituted analog serves as a key synthetic intermediate and building block for organic chemists and pharmaceutical researchers. The THIQ scaffold is associated with a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities, as documented in scientific literature . Several clinically approved drugs, such as the antihypertensive agent Quinapril and the skeletal muscle relaxant Atracurium, contain the THIQ core, highlighting its therapeutic significance . Researchers utilize this tert-butyl derivative to explore structure-activity relationships (SAR) and develop novel compounds for various therapeutic areas. In synthetic chemistry, THIQ derivatives are commonly prepared using classic methodologies such as the Pictet-Spengler condensation or Bischler-Napieralski reaction . The tert-butyl group on the nitrogen atom can impart specific steric and electronic properties, influencing the compound's reactivity, selectivity, and physicochemical characteristics in subsequent chemical transformations. Intended Use: This product is intended for research and laboratory use only by qualified professionals. It is a versatile building block for method development in organic synthesis, medicinal chemistry research, and the investigation of structure-activity relationships. Important Safety and Usage Notice: This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for ensuring safe handling and storage in an appropriate laboratory setting.

Properties

IUPAC Name

1-tert-butyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-13(2,3)12-11-7-5-4-6-10(11)8-9-14-12/h4-7,12,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJVKIWQGWVWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C2=CC=CC=C2CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-tert-butyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with tert-butyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yields and purity while minimizing waste and production costs .

Chemical Reactions Analysis

1-Tert-butyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields isoquinoline derivatives, while reduction results in fully saturated tetrahydroisoquinolines .

Scientific Research Applications

Chemical Synthesis

TBTIQ serves as a vital intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, making it a valuable building block for:

  • Pharmaceuticals : TBTIQ is used in the synthesis of drugs targeting neurodegenerative diseases and other medical conditions.
  • Agrochemicals : The compound is also utilized in developing pesticides and herbicides due to its biological activity.

Biological Research

Research into TBTIQ has revealed its potential biological activities, particularly concerning neurotransmitter systems. Its applications in biology include:

  • Neuroprotective Agent : Studies indicate that TBTIQ may interact with neurotransmitter receptors such as dopamine and serotonin receptors, potentially offering neuroprotective effects against conditions like Alzheimer’s disease and Parkinson’s disease .
  • Antimicrobial Activity : TBTIQ derivatives have been evaluated for their antimicrobial properties. For example, novel isoquinoline dipeptides derived from TBTIQ demonstrated significant antibacterial activity against strains of Escherichia coli and potent antifungal effects .

Medical Applications

The therapeutic potential of TBTIQ is under investigation in several areas:

  • Neurodegenerative Diseases : Ongoing research focuses on TBTIQ's role as a dual-target inhibitor for treating Alzheimer’s disease by inhibiting cholinesterases and monoamine oxidases .
  • Analgesic Effects : Compounds derived from TBTIQ are being studied for their potential as analgesics, particularly in managing neuropathic pain and other chronic pain syndromes .

Industrial Applications

In industry, TBTIQ is utilized for its properties in:

  • Fine Chemicals Production : It serves as a precursor in synthesizing various functional materials and specialty chemicals.
  • Catalyst Development : The compound's unique structure allows it to be employed in developing new catalysts for chemical reactions.

Case Study Examples

  • A study designed novel 3,4-dihydro-2(1H)-quinolinone-dithiocarbamate derivatives based on TBTIQ's structure to target Alzheimer’s disease effectively. These compounds showed significant inhibitory activity against cholinesterases and monoamine oxidases while crossing the blood-brain barrier .
  • Another research effort synthesized isoquinoline conjugates to explore their antimicrobial properties against resistant bacterial strains. The results indicated that these compounds exhibited stronger antibacterial effects than existing treatments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

TIQ derivatives vary in substituents at the 1-position (e.g., aryl, methyl, benzyl) and modifications to the aromatic ring (e.g., hydroxyl, methoxy). These structural differences critically influence their biological activities and toxicity profiles. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Activities/Properties References
1-Tert-butyl-6,7-dimethoxy-TIQ 1-tert-butyl, 6,7-dimethoxy Likely enhanced lipophilicity; potential vasorelaxant activity (inferred from analogs)
1-Aryl-6,7-dimethoxy-TIQ 1-aryl, 6,7-dimethoxy Vasorelaxant (IC50: 41.6 μM for KCl-induced contraction); moderate inotropic effects
1-Methyl-TIQ (1MeTIQ) 1-methyl Neuroprotective: MAO inhibition, free radical scavenging, BBB penetration (~4.5× blood)
Salsolinol (1-Methyl-6,7-dihydroxy-TIQ) 1-methyl, 6,7-dihydroxy Neurotoxic: Promotes α-synuclein aggregation, implicated in Parkinson’s disease (PD)
1-Benzyl-TIQ (1-BnTIQ) 1-benzyl Neurotoxic: Detected in PD patients, induces dopaminergic neuron damage
6,7-Dihydroxy-TIQ (Norsalsolinol) 6,7-dihydroxy Catechol-type TIQ; associated with oxidative stress and PD pathology

Pharmacological and Metabolic Comparisons

Vasorelaxant and Inotropic Effects 1-Aryl-6,7-dimethoxy-TIQ exhibits potent vasorelaxant activity, reducing KCl-induced contraction by 89.5% and PE-induced contraction by 75.2% . Its EC50 for inotropic effects is 14.6 μM, weaker than the conjugate DHQ-11 (9.7 μM) . Dihydroquercetin (flavonoid) shows lower potency (IC50: 30.9 μM), highlighting the role of the aryl substituent in enhancing activity .

Neuroprotective vs. Neurotoxic Effects 1MeTIQ is endogenously synthesized in the human brain and demonstrates neuroprotection via MAO inhibition, free radical scavenging, and Ca²⁺ influx modulation . It penetrates the BBB efficiently, with brain concentrations 4.5× higher than blood . Salsolinol and 1-BnTIQ are neurotoxic, promoting α-synuclein aggregation and dopaminergic neuron death, respectively . Salsolinol derivatives are detected in PD patients, linking them to disease progression .

Metabolism and BBB Penetration 1MeTIQ and TIQ are excreted mostly unchanged (72–76% after 24 hours) and share similar metabolic pathways, producing hydroxylated and N-methylated metabolites .

Antiplasmodial Activity

  • 1-Aryl-6-hydroxy-TIQ derivatives exhibit moderate antiplasmodial activity (IC50: 0.2–10 μg/mL), with two compounds showing high potency against Plasmodium falciparum .

Key Research Findings

  • Structure-Activity Relationship (SAR):
    • Methoxy groups at 6,7-positions enhance vasorelaxant activity but may reduce BBB penetration compared to hydroxylated derivatives .
    • Bulky substituents (e.g., tert-butyl) may improve metabolic stability but could reduce receptor binding affinity due to steric effects.
  • Toxicity Profiles: Catechol-type TIQs (e.g., salsolinol) are pro-oxidant and neurotoxic, whereas non-catechol derivatives (e.g., 1MeTIQ) are neuroprotective .

Biological Activity

Overview

1-Tert-butyl-1,2,3,4-tetrahydroisoquinoline (THTIQ) is a chemical compound belonging to the tetrahydroisoquinoline class, which is noted for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuroprotection and as an anticancer agent. The presence of a tert-butyl group enhances its pharmacological properties, making it a subject of extensive research.

This compound can be synthesized through various methods, typically involving the reaction of 1,2,3,4-tetrahydroisoquinoline with tert-butyl chloride in the presence of bases like sodium hydride or potassium carbonate. The reaction is often carried out in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

The biological activity of THTIQ is primarily attributed to its interaction with neurotransmitter systems. It has been suggested that THTIQ may act on dopamine and serotonin receptors, contributing to its neuroprotective effects. This interaction may help mitigate the effects of neurodegenerative diseases by enhancing neurotransmission and protecting neuronal cells from oxidative stress .

Neuroprotective Effects

Research indicates that THTIQ exhibits neuroprotective properties. In various in vitro studies, it has shown the ability to protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity. For instance, THTIQ demonstrated significant protective effects against glutamate-induced toxicity in neuronal cell lines .

Antiviral Activity

Recent studies have highlighted the antiviral potential of THTIQ derivatives against SARS-CoV-2. A compound structurally related to THTIQ was found to inhibit viral replication in Vero E6 cells with an EC50 of 3.15 μM and a selectivity index exceeding 63.49. This suggests that compounds derived from THTIQ may serve as promising candidates for antiviral drug development .

Anticancer Properties

THTIQ has also been investigated for its anticancer activities. Its derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, certain THTIQ analogs were found to exhibit IC50 values in the nanomolar range against specific tumor types .

Comparative Analysis with Similar Compounds

To understand the unique properties of THTIQ, it is beneficial to compare it with other tetrahydroisoquinoline derivatives:

Compound NameStructure VariationNotable Activity
1-Methyl-1,2,3,4-tetrahydroisoquinolineMethyl group instead of tert-butylDifferent neuroprotective profile
1-Benzyl-1,2,3,4-tetrahydroisoquinolineBenzyl group modificationEnhanced anticancer activity
1-Phenyl-1,2,3,4-tetrahydroisoquinolinePhenyl substitutionVaried receptor interactions

The presence of the tert-butyl group in THTIQ significantly influences its steric and electronic properties compared to these analogs .

Neuroprotection Study

In a study examining the neuroprotective effects of THTIQ on SH-SY5Y neuroblastoma cells exposed to oxidative stress, results indicated that THTIQ reduced cell death by approximately 40% compared to untreated controls. This effect was attributed to its antioxidant properties and ability to modulate intracellular signaling pathways involved in cell survival .

Antiviral Efficacy Against SARS-CoV-2

A recent investigation into the antiviral efficacy of THTIQ derivatives demonstrated their ability to inhibit SARS-CoV-2 replication effectively. The study reported that compound trans-1 , a derivative of THTIQ, exhibited an EC50 value of 2.78 μM in Calu-3 human lung cells, outperforming traditional antiviral agents like chloroquine .

Q & A

Basic Research Question

  • 1H-NMR Spectroscopy : Essential for confirming the tertiary butyl group (δ ~1.2–1.4 ppm) and aromatic protons (δ ~6.5–7.5 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
    For advanced stereochemical analysis, X-ray crystallography is recommended to resolve spatial arrangements of substituents, as demonstrated in structural analogs .

How can researchers optimize enantioselective synthesis of 1-substituted tetrahydroisoquinoline derivatives?

Advanced Research Question
Enantioselective synthesis often employs chiral auxiliaries or catalysts:

  • Chiral Grignard Reagents : For example, 2-(1,3-dioxan-2-yl)ethylmagnesium bromide in THF to achieve stereocontrol during alkylation .
  • Na/liquid NH₃ Systems : Reductive alkylation under ammonia can yield high enantiomeric excess (e.g., (1S)-6,7-dimethoxy-1-methyl derivatives) .
  • Asymmetric Hydrogenation : Palladium or ruthenium catalysts with chiral ligands improve selectivity.

What methodologies are used to assess the biological activity of this compound derivatives?

Advanced Research Question

  • Antitumor Assays : MTT assays using cancer cell lines (e.g., HeLa) to evaluate IC₅₀ values. Structural analogs with methoxy or nitro substituents show enhanced activity .
  • Antimicrobial Screening : Disk diffusion or broth microdilution against pathogens like S. aureus .
  • Neurotoxicity Studies : In vitro models (e.g., SH-SY5Y neurons) to assess dopaminergic toxicity .

How can functionalization of the tetrahydroisoquinoline core improve pharmacological properties?

Advanced Research Question

  • Electrophilic Substitution : Introduce methoxy or nitro groups at positions 6/7 to enhance bioavailability .
  • Sulfonylation : Adding methylsulfonyl groups (e.g., 7-methoxy-2-(methylsulfonyl) derivatives) increases metabolic stability .
  • N-Alkylation : Tert-butyl or benzyl groups modulate lipophilicity and receptor binding .

How should researchers reconcile contradictory data on synthetic yields and byproduct formation?

Advanced Research Question
Contradictions often arise from reaction conditions:

  • Catalyst Choice : PPA vs. POCl₃ in cyclization steps can alter byproduct profiles .
  • Temperature Control : Higher temperatures in reduction steps may degrade intermediates, reducing yields.
  • Purification Methods : Column chromatography vs. recrystallization impacts purity. Documenting reaction parameters (e.g., solvent, time) is critical for reproducibility .

What safety precautions are essential when handling this compound?

Basic Research Question

  • PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential volatility.
  • First Aid : Immediate rinsing for skin contact and medical consultation for ingestion .

How can computational chemistry aid in designing tetrahydroisoquinoline-based drug candidates?

Advanced Research Question

  • Molecular Docking : Predict binding affinities to targets like dopamine receptors or topoisomerases.
  • QSAR Modeling : Correlate substituent effects (e.g., tert-butyl lipophilicity) with activity .
  • DFT Calculations : Optimize transition states in enantioselective reactions .

What strategies address low enantiomeric excess in tetrahydroisoquinoline syntheses?

Advanced Research Question

  • Chiral Resolution : Diastereomeric salt formation with camphorsulfonic acid .
  • Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to separate enantiomers.
  • Chiral Chromatography : Use HPLC with chiral stationary phases for purification .

How does X-ray crystallography contribute to understanding tetrahydroisoquinoline derivatives?

Advanced Research Question
X-ray analysis resolves:

  • Crystal Packing : Hydrogen bonding and π-π interactions influencing solubility.
  • Absolute Configuration : Confirms stereochemistry of chiral centers, critical for structure-activity relationships .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
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1-Tert-butyl-1,2,3,4-tetrahydroisoquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.